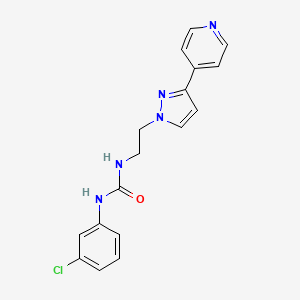
1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles recent findings related to its biological activity, including synthesis methods, pharmacological effects, and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The presence of the pyridine and pyrazole rings contributes to its biological activity by interacting with various biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Pyridine Ring | Involved in receptor binding |
| Pyrazole Moiety | Contributes to anti-inflammatory properties |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, related pyrazole derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammation.
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, compounds demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating strong anti-inflammatory potential. The selectivity index for some compounds was notably high, suggesting reduced side effects compared to traditional NSAIDs like celecoxib .
Anticancer Activity
The anticancer potential of This compound has been explored through various assays. Related compounds have shown significant cytotoxicity against several cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 | 0.01 |
| Compound B (related pyrazole) | NCI-H460 | 0.03 |
| Compound C (novel derivative) | A549 | 0.75 |
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and inflammation pathways. For instance, some studies suggest that pyrazole derivatives can inhibit Aurora-A kinase, a target implicated in cancer progression.
Case Study: Aurora-A Kinase Inhibition
In a notable study, a derivative with a similar structure was shown to inhibit Aurora-A kinase with an IC50 value of 0.16±0.03μM, indicating its potential as an anticancer agent .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-2-1-3-15(12-14)21-17(24)20-9-11-23-10-6-16(22-23)13-4-7-19-8-5-13/h1-8,10,12H,9,11H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCBQBNGRHUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













